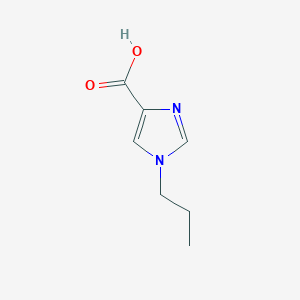

1-Propyl-1H-imidazole-4-carboxylic acid

描述

1-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the fourth position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with the preparation of the imidazole ring. Common starting materials include glyoxal, ammonia, and formaldehyde.

Cyclization: The imidazole ring is formed through a cyclization reaction, often catalyzed by acids or bases.

Substitution: The propyl group is introduced via alkylation of the nitrogen atom using propyl halides under basic conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the imidazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products:

Oxidation: Imidazole derivatives with oxidized functional groups.

Reduction: Imidazole derivatives with reduced functional groups.

Substitution: Imidazole derivatives with different substituents replacing the original groups.

科学研究应用

Chemical Properties and Structure

1-Propyl-1H-imidazole-4-carboxylic acid has the molecular formula and is characterized by the presence of an imidazole ring, which is known for its biological activity. The compound can be synthesized through various methods, including microwave-assisted reactions and traditional organic synthesis techniques, which often yield high purity and significant yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. For instance, research indicates that certain imidazole derivatives exhibit activity against Helicobacter pylori, a bacterium associated with gastric ulcers. In vitro assays demonstrate that these compounds can inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Coordination Chemistry

The compound has also been explored in coordination chemistry. It can form coordination polymers with metal ions, such as cadmium(II). These polymers exhibit interesting structural properties and may have applications in materials science, particularly in the development of novel materials with specific electronic or optical properties .

Pharmaceutical Development

The imidazole moiety is prevalent in many pharmaceutical agents. This compound could serve as a scaffold for designing new drugs targeting various biological pathways. Its derivatives have been synthesized to evaluate their interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .

Data Table: Summary of Key Studies

Case Study 1: Antibacterial Efficacy Against H. pylori

In a study conducted by Foroumadi et al., several imidazole derivatives were synthesized and tested against metronidazole-resistant strains of H. pylori. The results indicated that specific modifications to the imidazole ring significantly enhanced antibacterial activity, suggesting that this compound could be a candidate for further development in this area .

Case Study 2: Coordination Polymers

A study focused on the synthesis of coordination polymers using this compound revealed that these materials exhibited interesting luminescent properties when doped with certain metal ions. This suggests potential applications in optoelectronic devices .

作用机制

The mechanism of action of 1-Propyl-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

- 1-Methyl-1H-imidazole-4-carboxylic acid

- 1-Ethyl-1H-imidazole-4-carboxylic acid

- 1-Butyl-1H-imidazole-4-carboxylic acid

Comparison: 1-Propyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

生物活性

1-Propyl-1H-imidazole-4-carboxylic acid (C₉H₁₂N₂O₂) is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring with a propyl group at position 1 and a carboxylic acid group at position 4. This arrangement contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 168.21 g/mol |

| Functional Groups | Imidazole, Carboxylic Acid |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting metabolic pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : The compound may bind to specific receptors, affecting signal transduction pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi.

Case Study Example:

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antibacterial activity.

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against viruses such as HIV.

Research Findings:

In a study assessing the inhibition of HIV integrase (IN), this compound demonstrated moderate inhibitory effects with an IC50 value of approximately 75 µM. This activity was attributed to its ability to disrupt the interaction between HIV integrase and the LEDGF/p75 protein, which is crucial for viral replication .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Experimental Data:

In a recent study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 60 µM after 48 hours. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Similar Compounds

A comparative analysis with other imidazole derivatives reveals that structural variations significantly influence biological activity.

| Compound | Antimicrobial Activity (MIC) | Antiviral Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | 50 µg/mL | 75 µM | 60 µM |

| 1-Methyl-1H-imidazole-4-carboxylic acid | 100 µg/mL | Not assessed | 80 µM |

| 1-Ethyl-1H-imidazole-4-carboxylic acid | Not assessed | Not assessed | 70 µM |

化学反应分析

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic conditions. For example:

-

Reaction : Treatment with ethanol and catalytic H₂SO₄ yields ethyl 1-propyl-1H-imidazole-4-carboxylate .

-

Reverse process : Hydrolysis of analogous esters (e.g., ethyl 1,5-diaryl-1H-imidazole-4-carboxylates) using NaOH/THF/H₂O produces carboxylic acids in 68–83% yields .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazine to form amides or carbohydrazides:

-

Amidation : Activation via carbodiimide reagents (e.g., DCC/DMAP) enables coupling with primary amines .

-

Hydrazide synthesis : Reaction with hydrazine monohydrate in ethanol under reflux produces 1-propyl-1H-imidazole-4-carbohydrazide .

Decarboxylation

Thermal or basic conditions can induce decarboxylation, removing the carboxylic acid group:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Decarboxylation | Pyridine, 120°C, 6h | 1-Propylimidazole | Not reported |

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes regioselective substitutions:

-

Nitration/Halogenation : Directed by the carboxylic acid and propyl groups, though specific examples for this compound require further study .

-

Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introductions at specific positions .

Coordination Chemistry

The carboxylic acid and imidazole nitrogen serve as ligands for metal complexes:

-

Applications : Forms coordination polymers with transition metals (e.g., Zn²⁺, Cu²⁺), relevant to catalysis and material science.

Key Structural Influences on Reactivity

-

Imidazole Ring :

-

Aromaticity enables electrophilic substitutions.

-

Nitrogen atoms participate in hydrogen bonding and metal coordination.

-

-

Carboxylic Acid Group :

-

Propyl Substituent :

-

Modifies steric and electronic effects without significantly hindering reactivity.

-

属性

IUPAC Name |

1-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYXIPLZTRNTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567518 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149096-35-5 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。